molecular formula C18H11ClN6 B10947327 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10947327
M. Wt: 346.8 g/mol
InChI Key: ZLLUBMBIBZLYFQ-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a pyrazole ring and a chlorophenyl group. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the compound can participate in nucleophilic substitution reactions with different aryl amines to form N-substituted derivatives . Additionally, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products. The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The presence of functional groups, such as the chlorophenyl and pyrazole moieties, enhances its binding affinity and specificity towards the target enzyme. Additionally, the compound’s ability to intercalate with DNA contributes to its anticancer properties .

Comparison with Similar Compounds

2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline shares structural similarities with other triazoloquinazoline derivatives, such as N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine . These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties. the unique combination of the chlorophenyl and pyrazole groups in this compound distinguishes it from other derivatives, enhancing its therapeutic potential and specificity towards certain molecular targets.

Properties

Molecular Formula

C18H11ClN6

Molecular Weight

346.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H11ClN6/c19-12-7-5-11(6-8-12)15-9-16(23-22-15)17-21-18-13-3-1-2-4-14(13)20-10-25(18)24-17/h1-10H,(H,22,23)

InChI Key

ZLLUBMBIBZLYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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